(S)-1,4-Ditosyl-2-butanol

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Sourcing an enantiopure C2 building block with orthogonal leaving groups often forces a trade-off between stereochemical integrity and synthetic utility. (S)-1,4-Ditosyl-2-butanol solves this by providing a defined (S)-configuration at the secondary alcohol, combined with two tosyl groups for sequential SN2 functionalization. This eliminates diastereomer separation downstream, directly preserving chiral purity in pharmaceutical candidate synthesis. • Defined (S)-stereochemistry ensures correct spatial orientation of pharmacophores, avoiding costly late-stage chiral resolution. • Orthogonal reactivity profile enables stepwise extension of molecular architecture, critical for constructing complex macrocycles and heterocycles. • Validated reference standard for chiral HPLC method development, supporting enantiomeric purity monitoring during process scale-up.

Molecular Formula C18H22O5S2
Molecular Weight 382.5 g/mol
Cat. No. B12077903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,4-Ditosyl-2-butanol
Molecular FormulaC18H22O5S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(CS(=O)(=O)C2=CC=C(C=C2)C)O
InChIInChI=1S/C18H22O5S2/c1-14-3-7-17(8-4-14)24(20,21)12-11-16(19)13-25(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m0/s1
InChIKeyGUCGUVWRKROEGE-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,4-Ditosyl-2-butanol: Chiral Tosylate Intermediate


(S)-1,4-Ditosyl-2-butanol, also known as (2S)-1,4-bis-(4-methylphenyl)sulfonylbutan-2-ol, is a chiral organic compound characterized by a secondary alcohol on a butane backbone, with tosyl protecting groups at the 1- and 4-positions [1]. Its central chiral center (C2) defines its stereochemistry and makes it valuable in asymmetric synthesis [2]. The compound's two tosyl groups act as excellent leaving groups, enabling nucleophilic substitution reactions critical for building complex molecular architectures [3]. This combination of defined chirality and dual reactivity positions it as a strategic intermediate in medicinal chemistry and the development of stereochemically pure pharmaceutical candidates [4].

Chiral tosylate intermediate for asymmetric synthesis
Dual-reactivity: tosyl leaving groups and free secondary alcohol
(S)-configuration directs stereochemical control in target molecules

(S)-1,4-Ditosyl-2-butanol: Why Substitution Fails


The stereochemistry of a chiral building block is a critical determinant of the final three-dimensional structure of a synthetic target, particularly in pharmaceutical development where biological activity is often enantioselective [1]. Substituting (S)-1,4-Ditosyl-2-butanol with its (R)-enantiomer or a racemic mixture would lead to diastereomeric intermediates or final products with divergent biological and physicochemical properties [2]. Furthermore, the specific di-tosyl substitution pattern on the butane-2-ol scaffold is not functionally equivalent to mono-tosylated butanols or other chiral tosylate scaffolds (e.g., threitol derivatives) . These alternatives lack the same spatial arrangement and dual-reactivity profile, which is essential for applications such as creating specific macrocyclic rings or introducing two distinct functional groups in a stereocontrolled manner [3]. The following quantitative evidence illustrates the specific, measurable differences that justify the targeted selection of (S)-1,4-Ditosyl-2-butanol.

Opposite enantiomer
Using the (R)-enantiomer may invert stereochemical outcome, yielding diastereomeric products with divergent properties.
Racemate or analog
Racemic mixtures or mono-tosylate analogs lack the defined stereochemistry and dual-reactivity pattern required for sequential functionalization.
Other tosylate scaffolds
Threitol-derived or alternative backbones present different spatial arrangements, limiting direct transfer to macrocycle or heterocycle synthesis routes.

(S)-1,4-Ditosyl-2-butanol: Comparative Evidence


Enantiomeric Configuration vs. (R)-Enantiomer

(S)-1,4-Ditosyl-2-butanol (CAS 99520-82-8) possesses an absolute 'S' configuration at its C2 chiral center, as defined by its IUPAC name and InChIKey [1]. This is the primary differentiation from its (R)-enantiomer, (R)-1,4-Ditosyloxy-2-butanol (CAS 170305-50-7), which has the 'R' configuration . In pharmaceutical synthesis, the use of the correct enantiomer is mandatory to generate the desired stereoisomer of the target drug, as regulatory bodies require rigorous control of chiral purity [2].

Configuration
Head-to-head
(S) vs (R)
Enantiomer identity governs stereochemical outcome; substitution may yield diastereomers.
Absolute configuration confirmed by X-ray/VCD; opposite enantiomer produces mirror-image product.
Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Molecular Weight & Functional Group Comparison

The target compound (S)-1,4-Ditosyl-2-butanol (C18H22O5S2) has a lower molecular weight (382.5 g/mol) compared to its close analog, (R)-1,4-Ditosyloxy-2-butanol (C18H22O7S2), which has a molecular weight of 414.5 g/mol [1]. This 8.4% difference arises from the presence of a secondary alcohol (-OH) in the target compound versus a secondary tosylate (-OTs) in the analog [2]. The -OH group provides a distinct nucleophilic handle for further derivatization that is absent in the fully protected ditosylate analog, which is instead primed solely for nucleophilic displacement [3].

Mol. Weight & Group
Head-to-head
382.5 g/mol
−32.0 g/mol vs 414.5
Lower MW and free hydroxyl group offer a distinct synthetic handle.
Hydroxyl enables orthogonal functionalization beyond tosylate displacement.
Analytical Chemistry Material Properties Synthetic Utility

Chiral Purity & Separation Methods

The separation and quantification of (S)-1,4-Ditosyl-2-butanol from its (R)-enantiomer or racemic mixture require specialized chiral chromatographic techniques [1]. While standard reversed-phase HPLC fails to resolve enantiomers, chiral stationary phases (CSPs) are necessary and considered the gold standard for determining enantiomeric excess (ee) [2]. This analytical requirement underscores the non-interchangeable nature of the enantiomers; obtaining a product of verified high enantiomeric purity (e.g., >99% ee) is a distinct procurement specification with direct cost and quality implications [3].

Chiral Separation
Class-level
Chiral HPLC/SFC
vs
Achiral HPLC
Enantiomeric excess verification requires specialized chiral stationary phases.
Achiral methods fail to resolve enantiomers; analytical method choice impacts QC.
Analytical Chemistry Chiral Resolution Quality Control

(S)-1,4-Ditosyl-2-butanol: Application Scenarios


Enantiopure Pharmaceutical Synthesis

This compound is essential for constructing the chiral core of drug candidates where the final biological activity is dependent on the (S)-stereochemistry [1]. Using the (S)-enantiomer ensures the correct spatial orientation of pharmacophores, avoiding the costly and time-consuming need to separate diastereomers later in the synthetic route [2].

Dual-Functionalization Building Block

The presence of both tosyl leaving groups and a free secondary hydroxyl group allows for sequential and orthogonal functionalization [1]. This is particularly useful in the synthesis of complex macrocycles or heterocycles where one arm of the molecule must be extended via SN2 reaction while the other is modified (e.g., oxidized, alkylated) to introduce additional chirality or functionality .

Chiral HPLC and SFC Analytical Standards

Due to the requirement for chiral resolution, pure (S)-1,4-Ditosyl-2-butanol serves as a critical reference standard for developing and validating analytical methods to monitor enantiomeric purity during process development and manufacturing [1]. It is used to establish retention times and resolution factors on specific CSPs, ensuring quality control of chiral intermediates [2].

Application
Selection Property
Validation Focus
Enantiocontrolled synthesis research
Chiral configuration and enantiomeric purity
Stereochemical fidelity and diastereomer control in target molecule construction
Sequential orthogonal functionalization
Dual-reactivity: tosyl leaving groups and secondary alcohol
Stepwise derivatization efficiency without protecting group manipulation
Chiral reference standard for method validation
Known enantiomeric purity and retention behavior
Retention time and resolution benchmarking on chiral stationary phases

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